molecular formula C25H22N2O4S2 B290283 ethyl 2-[[13-(4-methoxyphenyl)-12-oxo-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-14-yl]sulfanyl]acetate

ethyl 2-[[13-(4-methoxyphenyl)-12-oxo-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-14-yl]sulfanyl]acetate

Cat. No.: B290283
M. Wt: 478.6 g/mol
InChI Key: YPHHVCBTGPRBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a sulfur atom within a ring structure, which imparts unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by the addition of α-halo ketones . The reaction is carried out in a solvent such as DMF at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit kinases or modulate the activity of neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {[8-(4-methoxyphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-9-yl]sulfanyl}acetate is unique due to its complex structure, which combines multiple ring systems and functional groups. This complexity allows for a wide range of chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C25H22N2O4S2

Molecular Weight

478.6 g/mol

IUPAC Name

ethyl 2-[[13-(4-methoxyphenyl)-12-oxo-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-14-yl]sulfanyl]acetate

InChI

InChI=1S/C25H22N2O4S2/c1-3-31-20(28)14-32-25-26-23-21(24(29)27(25)16-9-11-17(30-2)12-10-16)19-13-8-15-6-4-5-7-18(15)22(19)33-23/h4-7,9-12H,3,8,13-14H2,1-2H3

InChI Key

YPHHVCBTGPRBLD-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5=CC=C(C=C5)OC

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5=CC=C(C=C5)OC

Origin of Product

United States

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